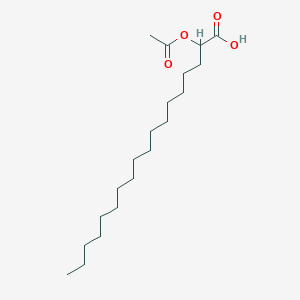
2-Acetoxyoctadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetoxyoctadecanoic acid is an organic compound belonging to the class of fatty acid esters. It is derived from octadecanoic acid, commonly known as stearic acid, by the esterification of the carboxyl group with acetic acid. This compound is characterized by its long hydrocarbon chain and ester functional group, making it a significant molecule in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Acetoxyoctadecanoic acid can be synthesized through the esterification of octadecanoic acid with acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or crystallization to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
2-Acetoxyoctadecanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield octadecanoic acid and acetic acid.
Oxidation: The hydrocarbon chain can be oxidized to produce shorter-chain fatty acids and other oxidation products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and acetic acid.
Oxidation: Shorter-chain fatty acids and other oxidation products.
Reduction: Octadecanol and acetic acid.
科学的研究の応用
2-Acetoxyoctadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 2-acetoxyoctadecanoic acid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester group can be hydrolyzed by esterases, releasing octadecanoic acid and acetic acid, which can then participate in various metabolic pathways. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
類似化合物との比較
2-Acetoxyoctadecanoic acid can be compared with other fatty acid esters such as:
Methyl stearate: An ester of octadecanoic acid with methanol, used as a biodiesel component.
Ethyl stearate: An ester of octadecanoic acid with ethanol, used in cosmetics and lubricants.
Glyceryl stearate: An ester of octadecanoic acid with glycerol, used as an emulsifier in food and cosmetics.
Uniqueness
The uniqueness of this compound lies in its specific esterification with acetic acid, which imparts distinct chemical properties and reactivity compared to other fatty acid esters. Its applications in various fields highlight its versatility and importance in both scientific research and industrial processes.
特性
分子式 |
C20H38O4 |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
2-acetyloxyoctadecanoic acid |
InChI |
InChI=1S/C20H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20(22)23)24-18(2)21/h19H,3-17H2,1-2H3,(H,22,23) |
InChIキー |
VHVMZXQGJMKAIO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


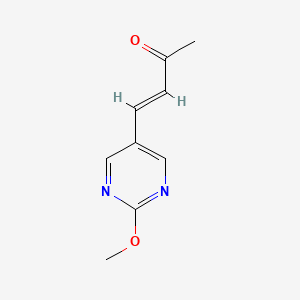
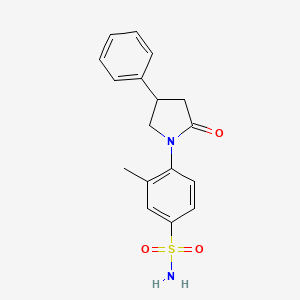
![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)


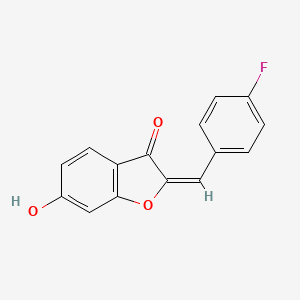
![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)
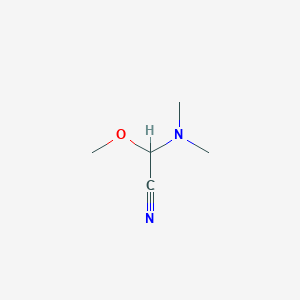
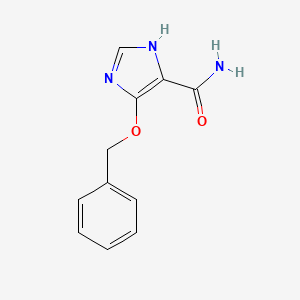

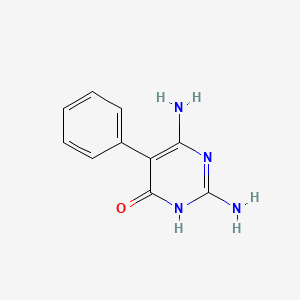
![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)


